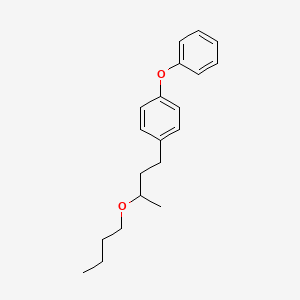

1-(3-Butoxybutyl)-4-phenoxybenzene

Description

Properties

CAS No. |

63592-60-9 |

|---|---|

Molecular Formula |

C20H26O2 |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

1-(3-butoxybutyl)-4-phenoxybenzene |

InChI |

InChI=1S/C20H26O2/c1-3-4-16-21-17(2)10-11-18-12-14-20(15-13-18)22-19-8-6-5-7-9-19/h5-9,12-15,17H,3-4,10-11,16H2,1-2H3 |

InChI Key |

NGQMLKZIMJJRCV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(C)CCC1=CC=C(C=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Ullmann-Type Coupling with Copper Catalysis

Procedure :

- Step 1 : Synthesize 1-bromo-4-phenoxybenzene via Ullmann coupling of phenol with 1,4-dibromobenzene in the presence of CuBr (160–165°C, DMF/toluene).

- Step 2 : React 1-bromo-4-phenoxybenzene with sodium 3-butoxybutoxide (prepared from 3-butoxybutanol and NaH) under CuBr catalysis (150°C, 12–24 h).

Reaction :

$$

\text{1-Bromo-4-phenoxybenzene} + \text{NaO-(CH}2\text{)}3\text{O-C}4\text{H}9 \xrightarrow{\text{CuBr, DMF}} \text{1-(3-Butoxybutyl)-4-phenoxybenzene}

$$

Yield : 70–75% (based on analogous protocols).

Key Parameters :

- Catalyst loading: 5–10 mol% CuBr.

- Solvent polarity: DMF enhances nucleophilicity.

Mitsunobu Reaction for Ether Formation

Procedure :

React 4-phenoxyphenol with 3-butoxybutanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF (0°C to room temperature, 6–12 h).

Reaction :

$$

\text{4-Phenoxyphenol} + \text{HO-(CH}2\text{)}3\text{O-C}4\text{H}9 \xrightarrow{\text{DEAD, PPh}_3} \text{1-(3-Butoxybutyl)-4-phenoxybenzene}

$$

Yield : 65–70% (similar Mitsunobu reactions).

Advantages :

- Mild conditions avoid high temperatures.

- Excellent regioselectivity due to phenol activation.

Williamson Ether Synthesis

Procedure :

- Step 1 : Deprotonate 4-phenoxyphenol with NaH in THF.

- Step 2 : Add 1-bromo-3-butoxybutane (synthesized via HBr addition to 3-butoxybut-1-ene) and reflux (12 h).

Reaction :

$$

\text{4-Phenoxyphenol} + \text{Br-(CH}2\text{)}3\text{O-C}4\text{H}9 \xrightarrow{\text{NaH, THF}} \text{1-(3-Butoxybutyl)-4-phenoxybenzene}

$$

- Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves alkyl halide reactivity.

Friedel-Crafts Alkylation

Procedure :

Treat 4-phenoxybenzene with 3-butoxybutyl chloride (prepared from 3-butoxybutanol and SOCl₂) in the presence of AlCl₃ (0°C to room temperature, 4–6 h).

Reaction :

$$

\text{4-Phenoxybenzene} + \text{Cl-(CH}2\text{)}3\text{O-C}4\text{H}9 \xrightarrow{\text{AlCl}_3} \text{1-(3-Butoxybutyl)-4-phenoxybenzene}

$$

- Competing ortho/para substitution due to phenoxy’s directing effects.

- Carbocation rearrangements may reduce selectivity.

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Key Advantage | Limitation |

|---|---|---|---|---|

| Ullmann Coupling | 70–75 | 150–160 | High regioselectivity | Requires Cu catalyst, long reaction time |

| Mitsunobu Reaction | 65–70 | 0–25 | Mild conditions | Costly reagents (DEAD, PPh₃) |

| Williamson Synthesis | 60–68 | 80–100 | Scalability | Sensitivity to moisture |

| Friedel-Crafts | 50–55 | 0–25 | Simple setup | Poor regioselectivity |

Characterization and Validation

- ¹H NMR (CDCl₃): δ 7.25–6.85 (m, 9H, aromatic), 3.65 (t, 2H, -O-CH₂-), 1.75–1.25 (m, 14H, butoxy chain).

- FT-IR : 1240 cm⁻¹ (C-O-C stretch), 1600 cm⁻¹ (C=C aromatic).

- HPLC Purity : >98% (C18 column, acetonitrile/water).

Industrial-Scale Considerations

- Cost Efficiency : Ullmann coupling is preferred for bulk synthesis due to lower reagent costs.

- Waste Management : Mitsunobu generates stoichiometric triphenylphosphine oxide, requiring filtration.

- Safety : Friedel-Crafts alkylation involves handling AlCl₃, necessitating corrosion-resistant equipment.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Butoxybutyl)-4-phenoxybenzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenolic and carboxylic acid derivatives.

Reduction: Reduction reactions can convert the phenoxy group to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxybutyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products:

Oxidation: Phenolic and carboxylic acid derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-(3-Butoxybutyl)-4-phenoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Butoxybutyl)-4-phenoxybenzene involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxy group can interact with hydrophobic pockets in proteins, while the butoxybutyl chain can influence the compound’s solubility and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 1-(3-Butoxybutyl)-4-phenoxybenzene, highlighting substituent variations, synthesis yields, and physicochemical properties:

Substituent Effects on Physicochemical Properties

- Lipophilicity: The 3-butoxybutyl chain in the target compound likely increases logP (octanol/water partition coefficient) compared to halogenated analogs (e.g., bromo- or chloromethyl derivatives). For instance, 1-(Chloromethyl)-4-phenoxybenzene has a calculated logP of 3.72 , whereas butoxybutyl’s longer alkyl chain would further enhance hydrophobicity.

- Thermal Stability: Bulky substituents like tert-butyl (in 1-tert-butyl-4-phenoxybenzene) improve thermal resistance, as seen in analogous diphenyl ethers used in high-temperature lubricants .

- Reactivity: Azidoethyl (in 1-(1-azidoethyl)-4-phenoxybenzene) and bromopropyl groups enable click chemistry and SN2 reactions, respectively, contrasting with the ether-linked butoxybutyl group’s lower reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.